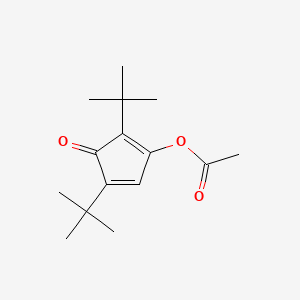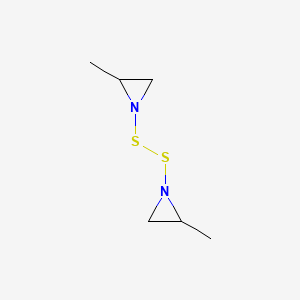
2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is a compound characterized by the presence of two aziridine rings and a dithio linkage Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine typically involves the reaction of 2-methylaziridine with sulfur-containing reagents. One common method is the reaction of 2-methylaziridine with carbon disulfide, followed by treatment with a base to form the dithio linkage. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the dithio linkage, forming thiols.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings, leading to ring-opening and the formation of more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the aziridine rings under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various ring-opened products with functional groups introduced at the nitrogen or carbon atoms.
Applications De Recherche Scientifique
2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a crosslinking agent in the modification of biomolecules and polymers.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials that benefit from its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine involves the high reactivity of the aziridine rings. The strain in the three-membered rings makes them susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as crosslinking and functionalization of polymers. The dithio linkage also plays a role in the compound’s reactivity, particularly in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylaziridine: A simpler aziridine compound with similar reactivity but lacking the dithio linkage.
Tris(2-methyl-1-aziridinyl)phosphine oxide: Contains multiple aziridine rings and is used in similar applications, such as crosslinking and polymer modification.
Aziridine-2-carboxylic acid derivatives: These compounds have similar ring strain and reactivity but differ in their functional groups and applications.
Uniqueness
2-Methyl-1-((2-methyl-1-aziridinyl)dithio)aziridine is unique due to the presence of both aziridine rings and a dithio linkage. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in both nucleophilic and redox reactions. These features make it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
1623-85-4 |
|---|---|
Formule moléculaire |
C6H12N2S2 |
Poids moléculaire |
176.3 g/mol |
Nom IUPAC |
2-methyl-1-[(2-methylaziridin-1-yl)disulfanyl]aziridine |
InChI |
InChI=1S/C6H12N2S2/c1-5-3-7(5)9-10-8-4-6(8)2/h5-6H,3-4H2,1-2H3 |
Clé InChI |
HYOINPADVXWFGH-UHFFFAOYSA-N |
SMILES canonique |
CC1CN1SSN2CC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



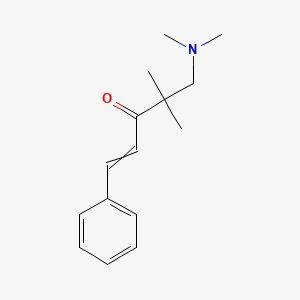
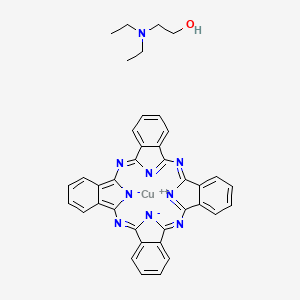



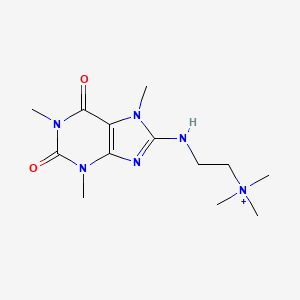
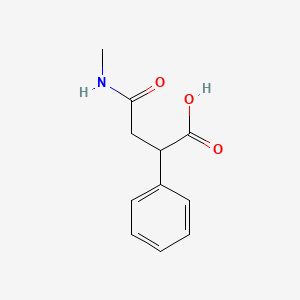


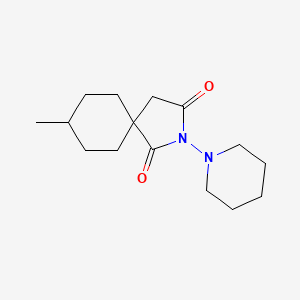
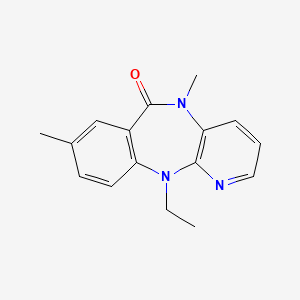
![7-chloro-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12805558.png)
